molecular formula C11H14ClNO B8815616 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one CAS No. 2138-38-7

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one

Cat. No. B8815616
CAS RN: 2138-38-7
M. Wt: 211.69 g/mol
InChI Key: WUYKWNHDYQFCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827927

Procedure details

The procedure of Example 13 is followed, but the endcapper is 4'-chloro-3-dimethylaminopropiophenone (0.10 g, 0.47 mmol) to yield the ketone-functionalized macromonomer. The product has structure 1, where G1 is benzoyl, G2 through G4 are hydrogen, E is 4'-(3-di-methyl-aminopropionyl) phenyl, and DPn ≈28. This oligomer can be converted to the more useful acrylyl-terminated form by thermally induced loss of dimethylamine. 4'-Chloro-3-dimethylaminopropiophenone is prepared by treating 4'-chloro-3-dimethylaminopropiophenone hydrochloride with aqueous base to remove the HCl. The free amine is extracted into diethyl ether and recovered by evaporation of the solvent. The hydrochloride salt is prepared by the method of Maxwell in Org. Synth. Coll. Vol. III, 305-306. Thus, a mixture of 4-chloroace-tophenone, dimethylamine hydrochloride, and paraformaldehyde is refluxed for 2-4 hours in 95% ethanol with a small amount of added hydrochloric acid. The solid product is obtained after adding acetone and cooling overnight.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
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reactant
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:17])[CH2:12][CH2:13][N:14]([CH3:16])[CH3:15])=[CH:7][CH:6]=1.CC(C1C=CC(Cl)=CC=1)=O.Cl.CNC.C=O.Cl>C(O)C.CC(C)=O>[Cl:4][C:5]1[CH:6]=[CH:7][C:8]([C:11](=[O:17])[CH2:12][CH2:13][N:14]([CH3:16])[CH3:15])=[CH:9][CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)C(CCN(C)C)=O
Step Four
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
terminated form by thermally induced loss of dimethylamine
CUSTOM
Type
CUSTOM
Details
to remove the HCl
EXTRACTION
Type
EXTRACTION
Details
The free amine is extracted into diethyl ether
CUSTOM
Type
CUSTOM
Details
recovered by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
The solid product is obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooling overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CCN(C)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.